molecular formula C12H17ClO B12220636 1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene CAS No. 83493-80-5

1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene

Cat. No.: B12220636
CAS No.: 83493-80-5
M. Wt: 212.71 g/mol
InChI Key: CUYNTLDCNGKIFN-UHFFFAOYSA-N
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Description

1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with a 1-chloro-2-methylpropan-2-yl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethoxybenzene with 1-chloro-2-methylpropane under acidic conditions. This reaction typically requires a strong acid catalyst such as sulfuric acid to facilitate the electrophilic aromatic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 1-(2-methylpropan-2-yl)-4-ethoxybenzene.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: 1-(2-methylpropan-2-yl)-4-ethoxybenzene derivatives.

    Oxidation: 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: 1-(2-methylpropan-2-yl)-4-ethoxybenzene.

Scientific Research Applications

1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

    1-Chloro-2-methylpropane: A simpler compound with similar alkylation properties.

    4-Ethoxybenzene: Shares the ethoxybenzene moiety but lacks the chloroalkyl group.

    1-(1-Chloro-2-methylpropan-2-yl)benzene: Similar structure but without the ethoxy group.

Uniqueness: 1-(1-Chloro-2-methylpropan-2-yl)-4-ethoxybenzene is unique due to the combination of its chloroalkyl and ethoxybenzene groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a valuable compound for various synthetic and research purposes.

Properties

CAS No.

83493-80-5

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

1-(1-chloro-2-methylpropan-2-yl)-4-ethoxybenzene

InChI

InChI=1S/C12H17ClO/c1-4-14-11-7-5-10(6-8-11)12(2,3)9-13/h5-8H,4,9H2,1-3H3

InChI Key

CUYNTLDCNGKIFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)CCl

Origin of Product

United States

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